molecular formula C5H10ClNO2S B13592873 3-(Methylamino)thietane-3-carboxylicacidhydrochloride

3-(Methylamino)thietane-3-carboxylicacidhydrochloride

Cat. No.: B13592873
M. Wt: 183.66 g/mol
InChI Key: YUBYKWZTMVGWFI-UHFFFAOYSA-N
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Description

3-(Methylamino)thietane-3-carboxylicacidhydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.6564 g/mol . It is a derivative of thietane, a four-membered sulfur-containing ring, and is characterized by the presence of a methylamino group and a carboxylic acid group.

Preparation Methods

The synthesis of 3-(Methylamino)thietane-3-carboxylicacidhydrochloride involves several steps. One common method includes the reaction of thietane-3-carboxylic acid with methylamine under controlled conditions to introduce the methylamino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

3-(Methylamino)thietane-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(Methylamino)thietane-3-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylamino)thietane-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in changes in cellular function .

Comparison with Similar Compounds

3-(Methylamino)thietane-3-carboxylicacidhydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

3-(methylamino)thietane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO2S.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H

InChI Key

YUBYKWZTMVGWFI-UHFFFAOYSA-N

Canonical SMILES

CNC1(CSC1)C(=O)O.Cl

Origin of Product

United States

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